molecular formula C₈H₂₂NO₂PS₂ B1142745 Ammonium O,O-dibutyl phosphorodithioate CAS No. 1071-18-7

Ammonium O,O-dibutyl phosphorodithioate

Cat. No. B1142745
CAS RN: 1071-18-7
M. Wt: 259.37
InChI Key:
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Description

Ammonium O,O-dibutyl phosphorodithioate is a chemical compound with the molecular formula C8H22NO2PS2 and a molecular weight of 259.371. It is used as an intermediate in the preparation of oligodeoxyribonucleoside phosphorodithioates2.



Synthesis Analysis

While specific synthesis methods for Ammonium O,O-dibutyl phosphorodithioate are not readily available, similar compounds such as Ammonium diethyl dithiophosphate can be obtained by the reaction of phosphorus pentasulfide with ethanol and ammonia3.



Molecular Structure Analysis

The molecular structure of Ammonium O,O-dibutyl phosphorodithioate consists of eight carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, two oxygen atoms, one phosphorus atom, and two sulfur atoms1.



Chemical Reactions Analysis

Specific chemical reactions involving Ammonium O,O-dibutyl phosphorodithioate are not readily available. However, it is known to be used as an intermediate in the preparation of oligodeoxyribonucleoside phosphorodithioates2.



Physical And Chemical Properties Analysis

Ammonium O,O-dibutyl phosphorodithioate is a neat substance with a molecular weight of 259.371. More specific physical and chemical properties are not readily available in the current resources.


Scientific Research Applications

Environmental Analysis and Water Ecosystems

A significant application of ammonium O,O-dibutyl phosphorodithioate and related compounds lies in environmental analysis, especially in aquatic ecosystems. For instance, the fluorometric method for measuring ammonium concentrations in marine and freshwater ecosystems, employing orthophthaldialdehyde, sodium sulfite, and sodium borate, is vital for understanding nitrogen biogeochemistry (Holmes et al., 1999).

Pollution Mitigation

Another critical area of research is the degradation of ammonium dibutyl dithiophosphate, a key flotation reagent in sulfide mineral processing that can cause environmental pollution. The use of natural pyrrhotite-activated peroxydisulfate for the treatment of this compound helps alleviate mine tailing problems and reduces the cost of treating mine wastewater (Wu et al., 2020).

Material Science and Nanotechnology

In material science, particularly in the field of nanotechnology, ammonium surfactants, which are similar to ammonium O,O-dibutyl phosphorodithioate, are used as clay organomodifiers in nanocomposites. Their impact on the thermal and thermo-mechanical degradation of polyhydroxyalkanoates has been a subject of study, demonstrating their influence on material stability (Bordes et al., 2009).

Agricultural Applications

The compound has applications in agriculture, particularly in the development of slow-release fertilizers. Research in this domain focuses on embedding ammonium nitrate in degradable natural polymer matrices for sustained nutrient release, demonstrating increased effectiveness compared to traditional fertilizers (Boyandin et al., 2017).

Chemical Synthesis

It also finds use in chemical synthesis. For example, the synthesis of S-(N-Substituted carbaminomethylene)-O,O-dialkyl phosphorodithioates from ammonium O,O-dialkyl phosphorodithioate highlights its role in producing compounds with potential herbicidal activity (Hua, 1992).

Analytical Chemistry

In analytical chemistry, methods like the shipboard fluorometric flow analyzer for measuring ammonium in seawater leverage compounds related to ammonium O,O-dibutyl phosphorodithioate for real-time, high-resolution analysis (Amornthammarong & Zhang, 2008).

Plant Physiology

Finally, in plant physiology, the role of ammonium as a signal for physiological and morphological responses in plants is another area of research. The signaling effects of ammonium compounds on plants have implications for agricultural practices and crop yield optimization (Liu & von Wirén, 2017).

Safety And Hazards

While specific safety and hazard information for Ammonium O,O-dibutyl phosphorodithioate is not available, similar compounds like Ammonium diethyl dithiophosphate are labeled with the signal word “Warning” and have hazard statements H302, H312, H332 indicating potential hazards if ingested, in contact with skin, or inhaled4.


Future Directions

properties

IUPAC Name

azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZBIDALHUESMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22NO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium O,O-dibutyl phosphorodithioate

CAS RN

1071-18-7
Record name Ammonium butyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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